molecular formula C8H8N2 B064293 2-(pyridin-3-yl)propanenitrile CAS No. 163359-11-3

2-(pyridin-3-yl)propanenitrile

Cat. No.: B064293
CAS No.: 163359-11-3
M. Wt: 132.16 g/mol
InChI Key: ZQCJRXRGAZPPQV-UHFFFAOYSA-N
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Description

2-(3-Pyridinyl)propiononitrile is an organic compound featuring a pyridine ring substituted at the 3-position with a propiononitrile group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridinyl)propiononitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of 2-(3-Pyridinyl)propiononitrile often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Pyridinyl)propiononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group can yield primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-(3-Pyridinyl)propiononitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

  • 2-(2-Pyridinyl)propiononitrile
  • 2-(4-Pyridinyl)propiononitrile
  • 3-(2-Pyridinyl)propiononitrile

Comparison: 2-(3-Pyridinyl)propiononitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCJRXRGAZPPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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